molecular formula C17H21N5OS B4455856 6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4455856
M. Wt: 343.4 g/mol
InChI Key: PHKIPYULJXBXII-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines a triazole ring with a thiadiazole ring, which can contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiadiazole Ring: This step involves the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using suitable reagents and conditions.

    Introduction of the Piperidin-1-ylmethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxyphenyl group.

    Reduction: Reduction reactions may target the triazole or thiadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidin-1-ylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, triazolothiadiazoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific biological pathways. The compound’s structure may allow it to interact with particular enzymes or receptors.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Chlorophenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The ethoxy group in 6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may confer unique properties, such as increased lipophilicity or altered electronic effects, compared to similar compounds with different substituents.

Properties

IUPAC Name

6-(2-ethoxyphenyl)-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-2-23-14-9-5-4-8-13(14)16-20-22-15(18-19-17(22)24-16)12-21-10-6-3-7-11-21/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKIPYULJXBXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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